molecular formula C17H33N B14657906 2,2-Dipentylheptanenitrile CAS No. 52061-72-0

2,2-Dipentylheptanenitrile

Cat. No.: B14657906
CAS No.: 52061-72-0
M. Wt: 251.5 g/mol
InChI Key: VWJFEYJYQKQKJB-UHFFFAOYSA-N
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Description

2,2-Dipentylheptanenitrile is a branched aliphatic nitrile with the molecular formula C₁₇H₃₁N. Its structure features a heptane backbone substituted with two pentyl groups at the second carbon position and a nitrile (-CN) functional group. This compound is part of a broader class of nitriles, which are widely used in organic synthesis, agrochemicals, and polymer industries due to their reactivity and stability.

Key physical properties (predicted or inferred from similar compounds):

  • Molecular weight: ~253.44 g/mol (calculated from formula C₁₇H₃₁N).
  • Boiling point: Likely >250°C, based on comparison with smaller branched nitriles like 2-methyl-2-pentylheptanenitrile (predicted boiling point: 273.3±8.0°C) .
  • Density: Estimated ~0.82–0.85 g/cm³, aligning with branched aliphatic nitriles .

Properties

CAS No.

52061-72-0

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

2,2-dipentylheptanenitrile

InChI

InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3

InChI Key

VWJFEYJYQKQKJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCC)(CCCCC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dipentylheptanenitrile can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

    Substitution: Various nucleophiles can be used to replace the cyano group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the cyano group.

Scientific Research Applications

2,2-Dipentylheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,2-dipentylheptanenitrile with structurally or functionally related nitriles and branched aliphatic compounds. Data are derived from the provided evidence and extrapolated from analogous structures:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound C₁₇H₃₁N 253.44 ~273–285 (predicted) 0.82–0.85 (predicted) Branched nitrile; high hydrophobicity
2-Methyl-2-pentylheptanenitrile C₁₃H₂₅N 195.34 273.3±8.0 (predicted) 0.825±0.06 Smaller branched chain; lower molecular weight
α-Terthienylmethanol C₁₃H₁₀OS₂ 254.34 Not reported Not reported Aromatic thiophene derivative; polar functional groups
PCB No. 52 (2,2',5,5'-tetrachlorobiphenyl) C₁₂H₆Cl₄ 292.00 327–330 1.44–1.50 Chlorinated biphenyl; persistent environmental pollutant

Key Comparisons :

Structural Complexity: this compound and 2-methyl-2-pentylheptanenitrile share a branched aliphatic nitrile core. However, the former has longer alkyl chains (two pentyl groups vs. one pentyl and one methyl group), leading to higher molecular weight and hydrophobicity . In contrast, α-terthienylmethanol (a thiophene derivative) and PCB No. 52 (a chlorinated biphenyl) are aromatic systems with distinct electronic and environmental behaviors .

Physicochemical Properties: Boiling Points: Branched nitriles generally exhibit higher boiling points than aromatic alcohols (e.g., α-terthienylmethanol) due to stronger van der Waals interactions in aliphatic chains. However, chlorinated biphenyls like PCB No. 52 have even higher boiling points owing to chlorine substitution . Density: Nitriles (e.g., 0.82–0.85 g/cm³) are less dense than chlorinated biphenyls (~1.44 g/cm³) due to the absence of heavy halogen atoms .

Reactivity and Applications: Nitriles like this compound are versatile in nucleophilic reactions (e.g., hydrolysis to carboxylic acids or reduction to amines). In contrast, α-terthienylmethanol’s conjugated thiophene system is photochemically active, making it useful in organic electronics . PCB No. 52 is non-reactive under ambient conditions but poses significant ecological risks due to bioaccumulation and toxicity .

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